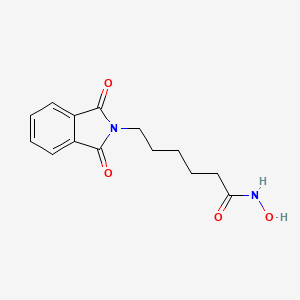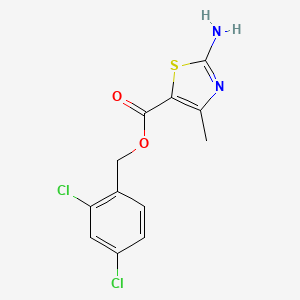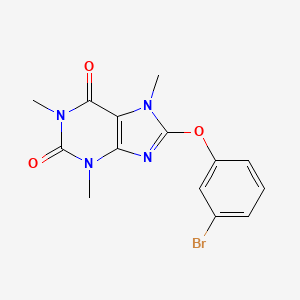
2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with an iodine atom and an acetamide group linked to a methylpyridine moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent, such as N-iodosuccinimide, in the presence of a suitable catalyst.
Acetamide Formation: The iodinated pyrazole is reacted with an acetamide derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide linkage.
Methylpyridine Attachment: Finally, the acetamide intermediate is coupled with 6-methylpyridine under appropriate conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the iodine atom.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide: Similar structure with a chlorine atom instead of iodine.
2-(4-bromo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide: Similar structure with a bromine atom instead of iodine.
2-(4-fluoro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(4-iodo-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide imparts unique reactivity and properties compared to its chloro, bromo, and fluoro analogs. Iodine’s larger atomic size and lower electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C11H11IN4O |
|---|---|
Molecular Weight |
342.14 g/mol |
IUPAC Name |
2-(4-iodopyrazol-1-yl)-N-(6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H11IN4O/c1-8-3-2-4-10(14-8)15-11(17)7-16-6-9(12)5-13-16/h2-6H,7H2,1H3,(H,14,15,17) |
InChI Key |
KKBVQTMDFZPILD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-({[4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11072517.png)



![(2Z)-{[2-(benzylcarbamoyl)phenyl]imino}(phenyl)ethanoic acid](/img/structure/B11072528.png)
![N-(3-chlorophenyl)-N'-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)urea](/img/structure/B11072533.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide](/img/structure/B11072538.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11072543.png)

![N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B11072561.png)
![4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11072566.png)
![{4-Amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B11072570.png)
